molecular formula C12H11BrFN3O B14909415 4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide

4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide

Cat. No.: B14909415
M. Wt: 312.14 g/mol
InChI Key: KVZBTZZROBFFEF-UHFFFAOYSA-N
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Description

4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl-substituted pyrazole ring at the nitrogen atom, and a fluorine atom at the 2nd position of the benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amidation: The final step involves the formation of the benzamide by reacting the brominated and fluorinated intermediate with the pyrazole derivative in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with modified functional groups.

Scientific Research Applications

4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)-2-fluorobenzamide
  • 4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-chlorobenzamide
  • 4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide

Uniqueness

4-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-2-fluorobenzamide is unique due to the specific combination of bromine, fluorine, and ethyl-substituted pyrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11BrFN3O

Molecular Weight

312.14 g/mol

IUPAC Name

4-bromo-N-(1-ethylpyrazol-4-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H11BrFN3O/c1-2-17-7-9(6-15-17)16-12(18)10-4-3-8(13)5-11(10)14/h3-7H,2H2,1H3,(H,16,18)

InChI Key

KVZBTZZROBFFEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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